Ccris 2247

Description

The compound referenced as "Ccris 2247" is cataloged within the Chemical Carcinogenesis Research Information System (CCRIS), a specialized database managed by the National Cancer Institute (NCI) that provides toxicological and carcinogenicity data for chemical compounds . This compound is characterized by its cyclopropane ring functionalized with an amino and ester group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Key properties of "this compound" (CAS 72784-47-5):

Properties

CAS No. |

78914-74-6 |

|---|---|

Molecular Formula |

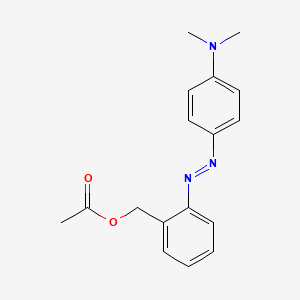

C17H19N3O2 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

[2-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methyl acetate |

InChI |

InChI=1S/C17H19N3O2/c1-13(21)22-12-14-6-4-5-7-17(14)19-18-15-8-10-16(11-9-15)20(2)3/h4-11H,12H2,1-3H3 |

InChI Key |

WYRBCAKPJHDISG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester typically involves the azo coupling reaction between 4-(dimethylamino)aniline and benzaldehyde, followed by esterification with acetic anhydride. The reaction conditions often include acidic or basic catalysts to facilitate the coupling and esterification processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale azo coupling reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

Oxidation: Products may include quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester is utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)phenyl)azo)benzenemethanol, acetate ester involves its interaction with various molecular targets. The dimethylamino group and azo linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares "Ccris 2247" with its structurally similar derivatives, focusing on physicochemical properties, synthetic pathways, and biological relevance. Data are derived from experimental studies and computational modeling .

| Compound | CAS No. | Molecular Formula | Molecular Weight | Synthetic Yield | Key Properties |

|---|---|---|---|---|---|

| Ethyl 1-aminocyclopropanecarboxylate (this compound) | 72784-47-5 | C₆H₁₁NO₂ | 129.16 | 96% | High solubility in polar solvents; moderate GI absorption; acute oral toxicity |

| Propyl 1-aminocyclopropanecarboxylate | 146621-92-3 | C₇H₁₃NO₂ | 143.18 | 85% | Enhanced lipophilicity (LogP 1.07); improved BBB permeability |

| Isopropyl 1-aminocyclopropanecarboxylate | 674792-07-5 | C₇H₁₃NO₂ | 143.18 | 80.6% | Reduced aqueous solubility; high metabolic stability (CYP non-inhibitor) |

| tert-Butyl 1-aminocyclopropanecarboxylate | N/A | C₈H₁₅NO₂ | 157.21 | 72% | High steric hindrance; low skin permeability (Log Kp -6.85 cm/s) |

Structural and Functional Differences

- Alkyl Chain Modifications : The ester group’s alkyl chain length (ethyl, propyl, tert-butyl) significantly impacts lipophilicity. For instance, the tert-butyl derivative exhibits a 25% reduction in aqueous solubility compared to the ethyl analog due to increased hydrophobicity .

- Synthetic Efficiency : Ethyl and propyl derivatives achieve higher yields (>85%) via carbodiimide-mediated coupling, whereas tert-butyl analogs require harsher conditions (e.g., 100°C for 72 hours), lowering yields .

Pharmaceutical Relevance

- This compound serves as a precursor in antiviral and anticancer agents due to its cyclopropane ring’s strain-driven reactivity. Its ethyl ester group enhances solubility for intravenous formulations .

- Propyl Analog : Utilized in dopamine receptor agonists, leveraging its BBB permeability for central nervous system targeting .

Agricultural Chemistry

- tert-Butyl Analog : Incorporated into herbicides for its persistence in soil, though environmental toxicity concerns necessitate careful regulation .

Q & A

Q. What frameworks ensure reproducibility in large-scale synthesis and characterization of this compound analogs?

- Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all protocols. Use robotic synthesis platforms for batch consistency and machine learning (e.g., Random Forest models) to predict reaction outcomes. Archive synthetic intermediates in open-access repositories like ChemRxiv .

Guidelines for Methodological Rigor

- Data Presentation : Use SI units and IUPAC nomenclature. Tables should include standard deviations (n ≥ 3), and figures must adhere to journal-specific formatting (e.g., ACS, RSC) .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and ethical approvals (e.g., IRB, IACUC) in the methods section .

- Reproducibility : Publish raw data, code, and instrument settings in supplementary materials or trusted repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.